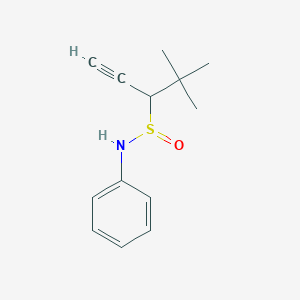
4,4-Dimethyl-N-phenylpent-1-yne-3-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-N-phenylpent-1-yne-3-sulfinamide is an organic compound with a unique structure that includes a sulfinamide group attached to a pent-1-yne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-N-phenylpent-1-yne-3-sulfinamide typically involves the reaction of 4,4-dimethylpent-1-yne with N-phenylsulfinamide under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the sulfinamide, facilitating its nucleophilic attack on the alkyne. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-N-phenylpent-1-yne-3-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions.
Major Products
Oxidation: 4,4-Dimethyl-N-phenylpent-1-yne-3-sulfonamide.
Reduction: 4,4-Dimethyl-N-phenylpent-1-ene-3-sulfinamide or 4,4-Dimethyl-N-phenylpentane-3-sulfinamide.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
4,4-Dimethyl-N-phenylpent-1-yne-3-sulfinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Diels-Alder cycloadditions.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4,4-Dimethyl-N-phenylpent-1-yne-3-sulfinamide exerts its effects depends on its specific application. In enzyme inhibition, for example, the sulfinamide group can interact with the active site of the enzyme, forming a stable complex that prevents substrate binding. The alkyne group can also participate in click chemistry reactions, forming covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethylpent-1-yne: Lacks the sulfinamide group, making it less versatile in terms of functional group transformations.
N-Phenylsulfinamide: Lacks the alkyne group, limiting its applications in click chemistry.
4,4-Dimethyl-N-phenylpent-1-ene-3-sulfinamide:
Uniqueness
4,4-Dimethyl-N-phenylpent-1-yne-3-sulfinamide is unique due to the presence of both the alkyne and sulfinamide groups, allowing it to participate in a wide range of chemical reactions and making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
88861-17-0 |
|---|---|
Formule moléculaire |
C13H17NOS |
Poids moléculaire |
235.35 g/mol |
Nom IUPAC |
4,4-dimethyl-N-phenylpent-1-yne-3-sulfinamide |
InChI |
InChI=1S/C13H17NOS/c1-5-12(13(2,3)4)16(15)14-11-9-7-6-8-10-11/h1,6-10,12,14H,2-4H3 |
Clé InChI |
MNYKMUQZQYERRB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C#C)S(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


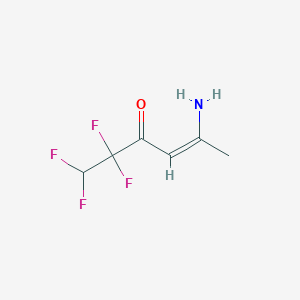
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(propan-2-yl)benzenesulfonamide](/img/structure/B14144002.png)
![4-{(E)-[4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenyl]diazenyl}benzonitrile](/img/structure/B14144006.png)
![N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}butanamide](/img/structure/B14144013.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B14144020.png)

![(4S,11S)-4,11-di(propan-2-yl)-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2-diene](/img/structure/B14144041.png)
![(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanehydrazide](/img/structure/B14144049.png)
![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14144056.png)
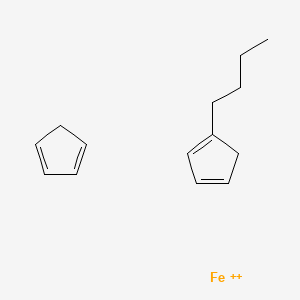
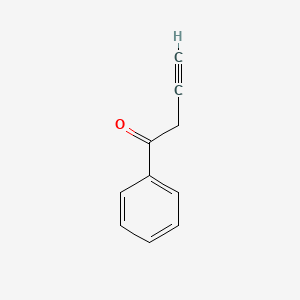
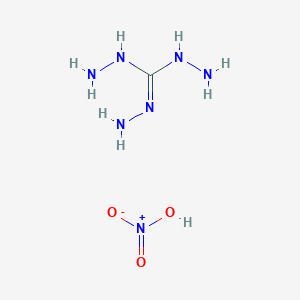
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)

